molecular formula C151H185N49O83P14S14 B3319152 Miravirsen CAS No. 1072874-90-8

Miravirsen

Número de catálogo B3319152
Número CAS: 1072874-90-8
Peso molecular: 4897 g/mol
Clave InChI: OSOOBMBDIGGTCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Miravirsen (INN; codenamed SPC3649) is an experimental drug for the treatment of hepatitis C, being developed by Santaris Pharma . It is antisense to a human microRNA called miR-122 . It is a modified oligonucleotide consisting of a chain of 15 nucleotides, the base sequence of which is designed to selectively bind to miR-122 .


Synthesis Analysis

Miravirsen is composed of locked nucleic acid (LNAs) ribonucleotides interspaced throughout a DNA phosphorothioate sequence complementary to mature miR-122 . The LNA modifications endow the drug with high affinity for its target and provide resistance to nuclease degradation .


Molecular Structure Analysis

The complete base sequence of Miravirsen is mC -d C - A -d T -dT- G - mU -dC-dA-mC-dA-mC-dT-mC-mC [ d = 2’-deoxy, m = 5-methyl, * = 2’-O,4’-C-methylene, i.e. bridged or “locked” sugar] with 3’→5’ thiophosphate linkages .


Chemical Reactions Analysis

Miravirsen can inhibit the biogenesis of miR-122 . It forms an oligomeric complex with the HCV genome to stabilize it, thus promoting HCV replication in liver cells .


Physical And Chemical Properties Analysis

The molecular weight of Miravirsen is 4967.00 .

Aplicaciones Científicas De Investigación

Antiviral Activity Against Hepatitis C Virus

Miravirsen, a β-d-oxy-locked nucleic acid-modified phosphorothioate antisense oligonucleotide, targets liver-specific microRNA-122 (miR-122) and has demonstrated significant antiviral activity against the Hepatitis C virus (HCV). It shows effectiveness against HCV genotype 1b replicons and exhibits a high therapeutic index with no observed cytotoxicity in various cell culture models. Additionally, miravirsen exhibits broad antiviral activity against HCV replicons resistant to other inhibitors and has a relatively high genetic barrier to resistance, making it a promising antiviral agent (Ottosen et al., 2014).

Clinical Trials and Efficacy

Clinical trials have demonstrated miravirsen's efficacy in reducing HCV RNA levels in a dose-dependent manner. In a phase 2a study, patients with chronic HCV genotype 1 infection showed significant reductions in HCV RNA levels after receiving weekly subcutaneous injections of miravirsen. This reduction persisted beyond the active therapy period, and no evidence of viral resistance or serious adverse events was observed, highlighting its potential as a therapeutic option (Janssen et al., 2013).

Long-term Safety and Efficacy

Long-term studies indicate that miravirsen is safe and effective as a microRNA-targeted therapy in chronic hepatitis C patients. Patients treated with miravirsen followed by peginterferon and ribavirin therapy achieved sustained virological response, suggesting its long-term effectiveness. Additionally, no liver-related complications or hepatocellular carcinoma were observed among patients treated with miravirsen, further supporting its safety profile (van der Ree et al., 2014).

Mechanism of Action and Drug Interaction Studies

Miravirsen works by sequestering mature miR-122 in a heteroduplex, thereby inhibiting its function. This mechanism indirectly reduces HCV RNA levels by targeting a critical host factor rather than the virus directly. Studies also show that miravirsen does not interact with telaprevir, a drug used inHCV treatment, indicating a low propensity for drug-drug interactions. This property is particularly beneficial as it widens the scope of its use in combination with other HCV therapies (Persson et al., 2013).

MicroRNA-122 Targeting and Clinical Application

Miravirsen's targeting of miR-122, a liver-specific microRNA, is not only crucial for HCV replication but also opens avenues for its application in other liver-related disorders. The drug's ability to modulate miR-122 may have implications beyond HCV treatment, potentially aiding in the management of various hepatic diseases. This potential expands the scope of miravirsen's application in clinical settings, warranting further investigation (Qiu & Dai, 2014).

Novel Delivery During Organ Transplantation

Innovative approaches like normothermic ex vivo liver perfusion (NEVLP) have been explored to deliver miravirsen to liver grafts before transplantation. This strategy aims to prevent HCV reinfection post-transplantation, showcasing a unique application of miravirsen in transplant medicine. Such approaches highlight the potential of miravirsen in improving outcomes in liver transplantation for HCV-infected patients (Goldaracena et al., 2017).

Mecanismo De Acción

MiR-122 ferries an argonaute protein to 5’-UTR region of viral RNA, where it binds, protecting the RNA from being destroyed by normally present nucleases; by binding to miR-122, Miravirsen removes that protection and the virus RNA can be destroyed .

Safety and Hazards

In a phase 2a study at seven international sites, the safety and efficacy of Miravirsen were evaluated in 36 patients with chronic HCV genotype 1 infection . Miravirsen resulted in a dose-dependent reduction in HCV RNA levels that endured beyond the end of active therapy .

Direcciones Futuras

Miravirsen (SPC3649), the world’s first miRNA drug candidate, which is currently in clinical testing, was applied to treat hepatitis C in Phase II clinical trials in 2017 . Given its promising results, it is expected to continue to be a focus of research in the future .

Propiedades

IUPAC Name

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOBMBDIGGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H185N49O83P14S14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4897 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miravirsen

CAS RN

1072874-90-8
Record name Miravirsen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miravirsen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.